molecular formula C9H15NO4 B12669497 2-[[(Propylamino)carbonyl]oxy]ethyl acrylate CAS No. 94087-94-2

2-[[(Propylamino)carbonyl]oxy]ethyl acrylate

Cat. No.: B12669497
CAS No.: 94087-94-2
M. Wt: 201.22 g/mol
InChI Key: ZBFDHSKICZVELA-UHFFFAOYSA-N
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Description

2-[[(Propylamino)carbonyl]oxy]ethyl acrylate is an organic compound with the molecular formula C10H17NO4. It is a type of acrylate ester, which is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its reactivity and ability to form polymers, making it valuable in the production of coatings, adhesives, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(Propylamino)carbonyl]oxy]ethyl acrylate typically involves the reaction of acrylic acid with N-propylcarbamate. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[(Propylamino)carbonyl]oxy]ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[(Propylamino)carbonyl]oxy]ethyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(Propylamino)carbonyl]oxy]ethyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group is highly reactive and can form covalent bonds with other monomers, leading to the formation of polymers with desired mechanical and chemical properties. The molecular targets and pathways involved in its action depend on the specific application and the nature of the reactants used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate
  • 2-[[(Ethylamino)carbonyl]oxy]ethyl acrylate
  • 2-[[(Methylamino)carbonyl]oxy]ethyl acrylate

Uniqueness

2-[[(Propylamino)carbonyl]oxy]ethyl acrylate is unique due to its specific propylamino group, which imparts distinct chemical and physical properties compared to its analogs. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications. Additionally, the compound’s reactivity and ability to form stable polymers make it a valuable material in various industrial and research settings .

Properties

CAS No.

94087-94-2

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

2-(propylcarbamoyloxy)ethyl prop-2-enoate

InChI

InChI=1S/C9H15NO4/c1-3-5-10-9(12)14-7-6-13-8(11)4-2/h4H,2-3,5-7H2,1H3,(H,10,12)

InChI Key

ZBFDHSKICZVELA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OCCOC(=O)C=C

Origin of Product

United States

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